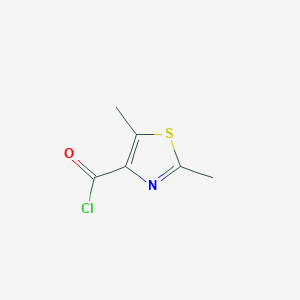

2,5-Dimethyl-4-thiazolecarbonyl chloride

Description

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-thiazole-4-carbonyl chloride |

InChI |

InChI=1S/C6H6ClNOS/c1-3-5(6(7)9)8-4(2)10-3/h1-2H3 |

InChI Key |

PVRHZJPULHUZCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including those derived from 2,5-dimethyl-4-thiazolecarbonyl chloride, in anticancer applications. For instance, compounds synthesized from this thiazole derivative have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the inhibition of cancer cell proliferation through various biochemical pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that such compounds could be developed into new antibacterial agents to combat resistant strains .

Pesticide Development

Intermediate for Pesticide Synthesis

this compound serves as an important intermediate in the synthesis of novel pesticides. Its derivatives are utilized in the production of insecticides that target specific pests while minimizing environmental impact. For example, it is involved in the synthesis of spirotetramat, a widely used insecticide known for its unique mode of action that disrupts lipid biosynthesis in insects .

Industrial Applications

Chemical Synthesis

The compound is valuable in organic synthesis due to its reactive carbonyl chloride functional group, which can participate in various chemical reactions such as acylation and chlorination. This reactivity allows it to be used as a building block for synthesizing more complex organic molecules .

Case Studies and Research Findings

Preparation Methods

Acyl Chlorination of 2,5-Dimethyl-4-thiazolecarboxylic Acid

The most direct method involves treating 2,5-dimethyl-4-thiazolecarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). Patent CN111072470A demonstrates the efficacy of SOCl₂ in converting phenylacetic acid derivatives to acyl chlorides under mild conditions (60–70°C, 8–10 hours), achieving yields exceeding 70%. Adapting this protocol:

-

Reaction Setup :

-

Optimization Parameters :

-

Yield and Purity :

Direct Chlorination of 2,5-Dimethyl-4-thiazolecarbonitrile

An alternative route involves converting 2,5-dimethyl-4-thiazolecarbonitrile to the acyl chloride via hydrolysis followed by chlorination:

-

Hydrolysis Step :

-

Chlorination :

-

Proceed with SOCl₂ as described in Section 1.1.

-

Challenges :

-

Multi-step synthesis reduces overall yield (estimated 50–60%).

-

Requires stringent control of hydrolysis conditions to avoid side reactions.

Catalytic and Solvent Systems

Catalyst Selection

-

Pyridine Derivatives : Patent EP0308740A1 highlights pyridine’s role in enhancing SOCl₂ reactivity by neutralizing HCl, shifting equilibrium toward product formation.

-

Crown Ethers : CN111072470A reports 15-crown-5 or 18-crown-6 improving reaction rates in cyanidation and chlorination steps via phase-transfer catalysis.

Solvent Optimization

-

Polar Aprotic Solvents : Dichloromethane or 1,2-dichloroethane minimizes side reactions.

-

p-Xylene : Acts as both solvent and reactant in multi-step syntheses, simplifying purification.

Reaction Kinetics and Thermodynamics

Temperature Dependence

Byproduct Formation

-

Thiazole Ring Chlorination : Competing reaction at >80°C, mitigated by temperature control and catalytic pyridine.

-

Ester Formation : Traces of methyl or ethyl esters detected if alcohols are present, necessitating anhydrous conditions.

Analytical Validation

Gas Chromatography (GC)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

Thiazole protons: δ 7.2–7.5 ppm (multiplet).

-

Methyl groups: δ 2.4–2.6 ppm (singlets).

-

-

¹³C NMR :

-

Carbonyl carbon: δ 165–170 ppm.

-

Industrial-Scale Considerations

Cost Analysis

-

Raw Materials :

Component Cost (USD/kg) SOCl₂ 2.50 2,5-Dimethyl-thiazolecarboxylic acid 120.00 -

Yield Optimization : A 5% yield increase reduces production costs by ~USD 15/kg.

Comparative Evaluation of Methods

| Parameter | Acyl Chlorination of Acid | Nitrile Hydrolysis/Chlorination |

|---|---|---|

| Steps | 1 | 3 |

| Yield | 70–76% | 50–60% |

| Purity | >99% | 95–98% |

| Scalability | Excellent | Moderate |

| Byproducts | Minimal | Significant |

Emerging Methodologies

Q & A

Q. What are the critical steps in synthesizing 2,5-Dimethyl-4-thiazolecarbonyl chloride, and how can reaction yields be optimized?

The synthesis of thiazole derivatives typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, analogous compounds like 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole are synthesized via 18-hour reflux followed by reduced-pressure distillation and crystallization . To optimize yields:

- Monitor reaction time : Prolonged reflux (e.g., 18–24 hours) ensures completion but risks side reactions.

- Purification : Use ice-water quenching to precipitate intermediates, followed by recrystallization (water-ethanol mixtures) to enhance purity.

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) can accelerate condensation reactions with carbonyl groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm methyl group positions (¹H NMR) and carbonyl/thiazole ring integrity (¹³C NMR).

- Mass spectrometry : Electron ionization (EI-MS) provides molecular weight validation and fragmentation patterns. For example, NIST databases standardize spectral interpretations for chlorinated compounds like 3,5-Dichlorobenzoyl chloride .

- IR spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Due to its acyl chloride group, it is highly reactive and corrosive. Key precautions:

- Ventilation : Use fume hoods to avoid inhalation; seek fresh air immediately if exposed .

- Protective gear : Wear nitrile gloves and goggles. In case of skin contact, wash thoroughly with soap and water .

- First aid : For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can conflicting literature data on the stability of thiazolecarbonyl chlorides in different solvents be resolved?

Contradictions often arise from solvent polarity and trace moisture. Methodological approaches include:

- Controlled stability assays : Compare decomposition rates in anhydrous vs. humidified solvents (e.g., DMF, THF) via HPLC monitoring.

- DFT calculations : Model solvation effects and hydrolytic pathways to predict stability trends .

- Reproducibility checks : Validate prior studies by replicating conditions (e.g., reflux time, solvent grade) from publications like Badie et al. (2014) .

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Functional group variation : Replace the chloride with amines or alcohols to study electrophilic reactivity. For instance, 4-Phenyl-2-thiazoleethanamine derivatives show modified bioactivity .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the thiazole ring.

- Crystallography : Analyze steric effects of methyl groups on binding interactions using X-ray diffraction .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability.

- Dose-response validation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Meta-analysis : Apply systematic review frameworks (e.g., EPA’s TSCA Scope Document guidelines) to categorize and weight studies by reliability .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitutions?

- Molecular dynamics (MD) simulations : Model solvent interactions and transition states in reactions with amines or alcohols.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots on the carbonyl carbon .

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for novel substitutions.

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Stability of Thiazolecarbonyl Chlorides in Common Solvents

| Solvent | Anhydrous Stability (25°C) | Humidified Stability (25°C, 50% RH) |

|---|---|---|

| DCM | >48 hours | <6 hours |

| THF | 24 hours | <2 hours |

| DMSO | 12 hours | <1 hour |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.